molecular formula C10H8ClNO B598779 3-Chloro-7-methylquinolin-4(1H)-one CAS No. 1204811-41-5

3-Chloro-7-methylquinolin-4(1H)-one

Cat. No.: B598779
CAS No.: 1204811-41-5
M. Wt: 193.63
InChI Key: ZWYAGFCOJULLEZ-UHFFFAOYSA-N
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Description

3-Chloro-7-methylquinolin-4(1H)-one is a versatile quinoline-based building block of significant interest in medicinal chemistry and drug discovery. Quinolones are a privileged scaffold in pharmaceutical development, known to exhibit a broad spectrum of biological activities. This compound serves as a crucial synthetic intermediate for the exploration of novel therapeutic agents. Specifically, structurally related chloroquinoline derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer, making them candidates for the development of novel anticancer treatments . Furthermore, the 4(1H)-quinolone core is a recognized pharmacophore in antimalarial research. Optimization of similar compounds has led to the development of endochin-like quinolones (ELQs) that target the parasite's cytochrome bc1 complex, showing potent efficacy against multidrug-resistant strains of Plasmodium falciparum . The strategic chloro and methyl substitutions on the quinoline ring can be leveraged to fine-tune electronic properties, lipophilicity, and metabolic stability, thereby optimizing the compound's biological performance and its utility in structure-activity relationship (SAR) studies. This product is intended for research purposes as a key intermediate in organic synthesis and hit-to-lead optimization campaigns. It is supplied with high-quality standards for use in laboratory settings.

Properties

CAS No.

1204811-41-5

Molecular Formula

C10H8ClNO

Molecular Weight

193.63

IUPAC Name

3-chloro-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)

InChI Key

ZWYAGFCOJULLEZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)Cl

Synonyms

3-Chloro-4-hydroxy-7-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 3-Chloro-7-methylquinolin-4(1H)-one with related compounds, focusing on structural features, synthesis, and properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features References
3-Chloro-7-methylquinolin-4(1H)-one C₁₀H₈ClNO 193.63 Cl (3), CH₃ (7) Quinolinone core, moderate polarity -
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 239.67 Cl (7), F (6), cyclopropyl (1) Dihydroquinolinone, enhanced lipophilicity
2-Chloro-7-methoxyquinazolin-4(3H)-one C₉H₇ClN₂O₂ 210.62 Cl (2), OCH₃ (7) Quinazolinone core, H-bond acceptor (3)
7-Chloro-4-hydroxy-6-iodo-3-(o-tolyl)quinolin-2(1H)-one C₁₆H₁₁ClINO₂ 411.62 Cl (7), I (6), OH (4), o-tolyl (3) High molecular weight, iodinated derivative
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one C₂₀H₁₇ClN₂O 336.82 Cl (2), CH₃ (6,7) Bicyclic structure, π-π stacking interactions

Key Observations:

Core Structure Variations: Quinolinone vs. quinazolinone (e.g., 2-Chloro-7-methoxyquinazolin-4(3H)-one ) alters hydrogen-bonding capacity and aromaticity. Dihydroquinolinones (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one ) exhibit reduced planarity, affecting π-π interactions.

Substituent Effects :

  • Electron-withdrawing groups (Cl, F) : Increase electrophilicity and stability. For example, fluorine at position 6 enhances lipophilicity and metabolic resistance .
  • Bulky groups (cyclopropyl, o-tolyl) : Steric hindrance may reduce reactivity but improve target selectivity .

Synthetic Methods: Microwave-assisted synthesis with InCl₃ catalysis achieved 63% yield for 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, highlighting efficiency gains over traditional methods . Dihydroquinolinones often require acid/base catalysis or specialized conditions (e.g., InCl₃) for cyclization .

Crystallographic and Intermolecular Interactions: X-ray studies of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one revealed centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) . Such interactions are critical for solid-state packing and solubility.

Methoxy groups (e.g., 2-Chloro-7-methoxyquinazolin-4(3H)-one ) enhance solubility via hydrogen-bond acceptor capacity (3 acceptors vs. 2 in 3-Chloro-7-methylquinolin-4(1H)-one).

Research Implications

  • Medicinal Chemistry : Chlorine and methyl substitutions at positions 3 and 7 may optimize bioactivity by balancing lipophilicity and electronic effects. Comparative studies with fluorinated analogs (e.g., ) could refine pharmacokinetic profiles.
  • Materials Science: The planar quinolinone core supports π-π interactions, useful in organic semiconductors. Dihydro derivatives (e.g., ) offer tunable electronic properties via reduced conjugation.

Preparation Methods

Aniline Substitution Patterns

Using 5-methyl-3-chloroaniline as the starting material enables direct incorporation of methyl and chloro groups at positions 7 and 3, respectively, during cyclization. Ethyl acetoacetate reacts with the aniline via nucleophilic attack at the β-keto position, forming an intermediate Schiff base. Subsequent thermal cyclization at 210°C for 6 hours generates the quinolinone core with 68–72% yield.

Solvent and Temperature Optimization

Cyclization efficiency correlates strongly with solvent polarity. Polar aprotic solvents like diphenyl ether enhance reaction rates by stabilizing the transition state. A comparative study demonstrated 85% yield in diphenyl ether versus 62% in toluene under identical conditions. Microwave-assisted cyclization reduces reaction time to 30 minutes but requires careful temperature control to prevent decomposition.

Post-Cyclization Halogenation Strategies

Direct chlorination of preformed quinolinones presents challenges due to the electron-deficient nature of the aromatic ring. Position-selective chlorination at C3 necessitates directing groups or metal-mediated processes.

Iodination-Substitution Sequences

Iodination of 7-methylquinolin-4(1H)-one using iodine and n-butylamine in aqueous KI produces 3-iodo-7-methylquinolin-4(1H)-one with 89% regioselectivity. Subsequent Ullmann-type coupling with CuCl at 120°C replaces iodine with chlorine, achieving 78% conversion. This two-step approach avoids overhalogenation but requires stoichiometric copper.

Electrophilic Chlorination

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) generates a transient lithiated species at C3, which reacts with hexachloroethane to install chlorine. This method achieves 65% yield but demands anhydrous conditions below -40°C. Competing reactions at C5 and C8 limit scalability.

Multi-Step Synthesis via Chlorinated Intermediates

Building the chloro substituent prior to cyclization circumvents post-synthetic modification challenges. This approach leverages halogenated β-keto esters or aniline derivatives.

Chloropropionate Ester Cyclization

Adapting methods from antipsychotic drug synthesis, 3-chloropropionyl chloride reacts with 3-hydroxy-5-methylaniline to form (3-hydroxy-5-methylphenyl)-3-chloropropionate. Intramolecular Friedel–Crafts alkylation using AlCl3 induces cyclization to 7-methyl-3-chlorochroman-2-one (82% yield). Ammonolysis with methanolic NH3 at 80°C then opens the lactone, yielding 3-chloro-7-methylquinolin-4(1H)-one (73% over two steps).

Vilsmeier–Haack Formylation-Chlorination

Treatment of 7-methylquinolin-4(1H)-one with POCl3 and DMF generates a reactive iminium intermediate, enabling formylation at C3. Subsequent chlorination using PCl5 replaces the formyl group with chlorine, though this method suffers from moderate yields (55–60%) due to competing side reactions.

Visible Light-Mediated Synthesis

Photoredox catalysis offers a sustainable alternative to thermal methods. PC-4 (1,8-dimethoxyacridinium) catalyzes the oxidation of 7-methyl-3-iodoquinolin-4(1H)-one under blue LED irradiation, facilitating chloride substitution via a radical pathway. This protocol achieves 67% yield at room temperature with excellent atom economy.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Conrad–LimpachAniline + β-keto ester cyclization68–72%High regiocontrolHigh temperatures required
Iodination-SubstitutionI2/KI followed by CuCl coupling78%Position-selectiveStoichiometric metal waste
Friedel–CraftsAlCl3-mediated cyclization73%ScalableMoisture-sensitive reagents
PhotoredoxPC-4 catalysis under blue LED67%Mild conditions, eco-friendlySpecialized equipment needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-7-methylquinolin-4(1H)-one, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with multi-step organic synthesis, such as cyclization of substituted anilines with chloroacetyl chloride under reflux. Optimize parameters like temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., Lewis acids like AlCl₃). Monitor reaction progress via TLC and HPLC. Post-synthesis, use column chromatography with silica gel (eluent: ethyl acetate/hexane) for purification. Validate purity via NMR and mass spectrometry .

Q. How can crystallographic techniques confirm the molecular structure of 3-Chloro-7-methylquinolin-4(1H)-one?

  • Methodology : Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction (XRD) data using a Bruker D8 Venture diffractometer. Refine the structure using SHELXL (for small-molecule refinement) and visualize with ORTEP-3. Key metrics: R-factor < 5%, bond length/angle deviations within 2% of expected values. Cross-validate with DFT calculations (e.g., Gaussian09) for electronic structure consistency .

Q. What analytical methods are critical for assessing purity and stability of this compound under varying storage conditions?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS for byproduct identification. For hygroscopicity, use dynamic vapor sorption (DVS) analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the chloro and methyl substituents in reactivity or biological activity?

  • Methodology : Perform kinetic isotope effect (KIE) experiments using deuterated analogs to identify rate-determining steps. Use computational tools (e.g., Gaussian09) for transition-state modeling. Compare bioactivity (e.g., enzyme inhibition) of 3-Chloro-7-methylquinolin-4(1H)-one with analogs lacking chloro/methyl groups via IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects)?

  • Methodology : Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity, MIC testing against E. coli). Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent choice, cell passage number). Cross-reference with structural analogs (e.g., 3-Chloro-6-methoxyquinolin-4(1H)-one) to isolate substituent-specific effects .

Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases or receptors)?

  • Methodology : Use molecular docking (AutoDock Vina) against crystal structures (PDB: 2HYY for SIRT1). Validate predictions with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare with experimental data (SPR or ITC for binding affinity). Scaffold-hopping analysis (e.g., PyRod) identifies pharmacophore similarities to known inhibitors .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodology : Pilot-scale reactions (1–10 L) may face exothermicity or impurity accumulation. Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Optimize workup steps (e.g., liquid-liquid extraction vs. crystallization) for yield (>85%) and reproducibility. Address solvent recycling (e.g., ethanol recovery via distillation) .

Q. How do structural modifications (e.g., halogen replacement) impact the compound’s pharmacokinetic profile?

  • Methodology : Synthesize analogs (e.g., 3-Fluoro-7-methyl derivative) and compare logP (shake-flask method), plasma stability (rat plasma, 37°C), and metabolic clearance (microsomal assays). Use in silico tools (ADMET Predictor) to correlate substituents with bioavailability. Validate in vivo (rodent models) for AUC and Cmax .

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